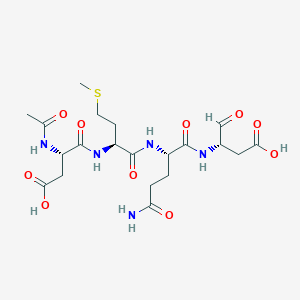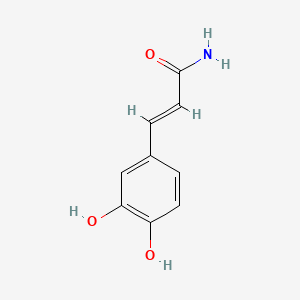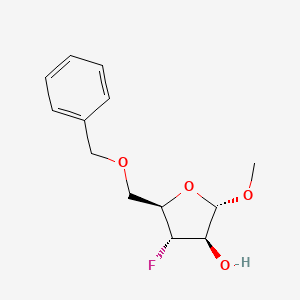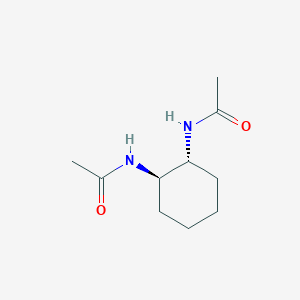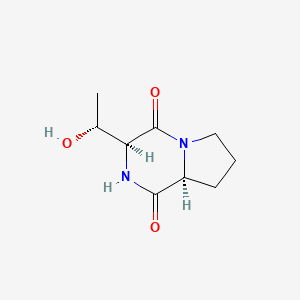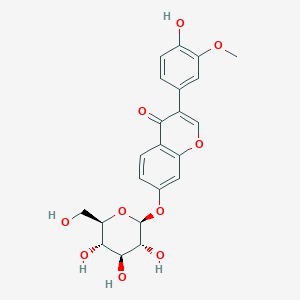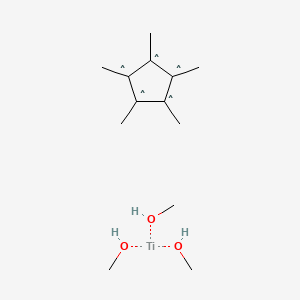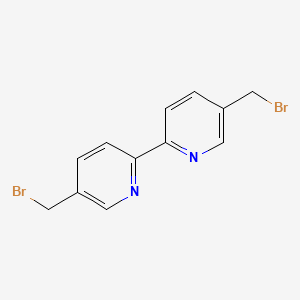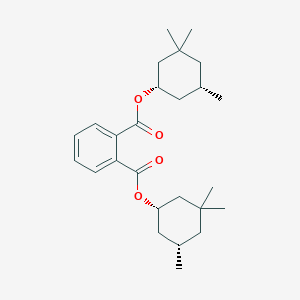
Clematomandshurica saponin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clematomandshurica saponin B is a triterpenoid saponin . It is a type of secondary metabolite found in Clematis species .
Synthesis Analysis
Triterpenoid saponins, including Clematomandshurica saponin B, are synthesized in plants through complex metabolic pathways . A study on Soapberry (Sapindus mukorossi Gaertn.) revealed the regulatory networks of triterpenoid saponin metabolism involving microRNAs and mRNAs .Molecular Structure Analysis
The molecular formula of Clematomandshurica saponin B is C92H142O46 . The molecular weight is 1984.08 . The structure of Clematomandshurica saponin B was elucidated based on spectroscopic evidence and hydrolysis .Scientific Research Applications
Anti-Inflammatory and Anticancer Properties
Research has identified the anti-inflammatory and anticancer properties of Clematomandshurica saponin B. This saponin, along with others isolated from Clematis mandshurica, has shown significant inhibitory activity on cyclooxygenase-2, an enzyme involved in inflammation and pain processes (Shepo Shi et al., 2006). Additionally, certain saponins from this plant exhibited antiproliferative effects against human prostate cancer cells, suggesting potential for cancer treatment (Yi-Xia Gong et al., 2013).
Triterpenoid Saponins: Structure and Bioactivity
New triterpenoid saponins, including Clematomandshurica saponin B, have been isolated and characterized for their structural and pharmacological activities. These studies contribute to our understanding of how these compounds can be used in traditional and modern medicine (Fang-Yan Dong et al., 2010).
Cytotoxic Effects Against Cancer Cells
Clematomandshurica saponin B, among other saponins from Clematis mandshurica, has been found to have cytotoxic effects against various human cancer cell lines, particularly colorectal cancer cells. This discovery opens potential avenues for developing new anticancer therapies (Yu-xin He et al., 2011).
Ethnopharmacological Relevance
The genus Clematis, to which Clematomandshurica saponin B belongs, has been traditionally used in various medical systems for treating multiple ailments. Its diverse chemical constituents, including triterpene saponins, offer a rich source for pharmacological research and potential drug development (R. Chawla et al., 2012).
Cardioprotective Activities
Some studies have highlighted the cardioprotective activities of triterpenoid saponins from Clematis species, including Clematomandshurica saponin B. These saponins have shown positive effects in reducing heart damage in certain pathological conditions (Wei Zhang et al., 2013).
Anti-Inflammatory and COX Enzyme Inhibition
Further studies reinforce the anti-inflammatory properties of Clematomandshurica saponin B, particularly its ability to inhibit COX-1 and COX-2 enzymes, which are key players in the inflammatory response (Qiang Fu et al., 2010).
Nitric Oxide Production Inhibition
Clematomandshurica saponin B has also been studied for its potential to inhibit nitric oxide production, a critical mediator in various physiological and pathophysiological processes, including inflammation and cancer (Qiang Fu et al., 2018).
Mechanism of Action
Future Directions
The Clematis genus, which includes the species that produce Clematomandshurica saponin B, is a rich source of pharmaceutically active components . Future research will likely focus on the sustainable utilization of Clematis medicinal resources and the discovery of novel compounds with potential clinical utility . Systems biology and omics technologies are expected to play an increasingly important role in this research .
properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4S,5R)-5-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C92H142O46/c1-34-52(98)59(105)66(112)77(124-34)121-32-46-57(103)62(108)76(133-51(97)17-13-37-12-15-42(119-11)40(95)26-37)85(131-46)135-73-44(29-94)128-81(70(116)64(73)110)129-47-33-123-79(65(111)58(47)104)136-74-54(100)36(3)126-83(71(74)117)137-75-55(101)41(96)30-120-84(75)132-50-19-20-89(8)48(88(50,6)7)18-21-91(10)49(89)16-14-38-39-27-87(4,5)22-24-92(39,25-23-90(38,91)9)86(118)138-82-68(114)61(107)56(102)45(130-82)31-122-78-69(115)63(109)72(43(28-93)127-78)134-80-67(113)60(106)53(99)35(2)125-80/h12-15,17,26,34-36,39,41,43-50,52-85,93-96,98-117H,16,18-25,27-33H2,1-11H3/b17-13+/t34-,35-,36-,39-,41-,43+,44+,45+,46+,47+,48-,49+,50-,52-,53-,54-,55-,56+,57+,58+,59+,60+,61-,62-,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79-,80-,81-,82-,83-,84-,85-,89-,90+,91+,92-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYXWQYOXWOLSB-ZSBIDDPTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4COC(C(C4O)O)OC5C(C(OC(C5O)OC6C(C(COC6OC7CCC8(C(C7(C)C)CCC9(C8CC=C1C9(CCC2(C1CC(CC2)(C)C)C(=O)OC1C(C(C(C(O1)COC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)C)O)O)O)O)O)O)O)O)C)C)C)O)O)C)O)CO)OC(=O)C=CC1=CC(=C(C=C1)OC)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4CO[C@H]([C@@H]([C@@H]4O)O)O[C@@H]5[C@H]([C@@H](O[C@H]([C@@H]5O)O[C@@H]6[C@H]([C@H](CO[C@H]6O[C@H]7CC[C@]8([C@H](C7(C)C)CC[C@@]9([C@@H]8CC=C1[C@]9(CC[C@@]2([C@H]1CC(CC2)(C)C)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O)O)O)C)C)C)O)O)C)O)CO)OC(=O)/C=C/C1=CC(=C(C=C1)OC)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H142O46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1984.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clematomandshurica saponin B | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

